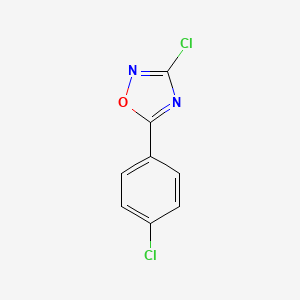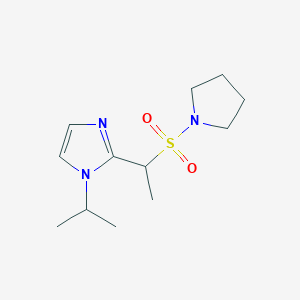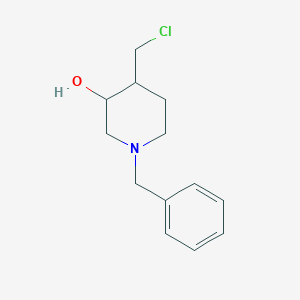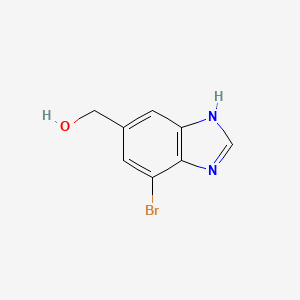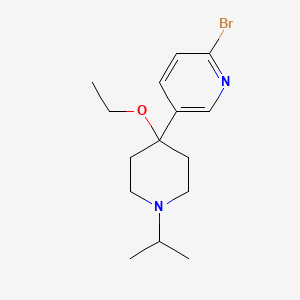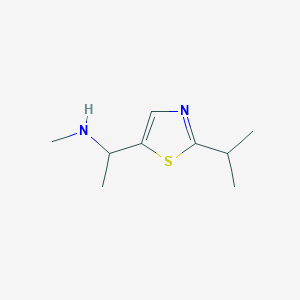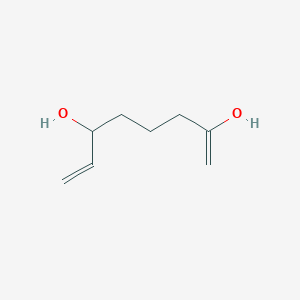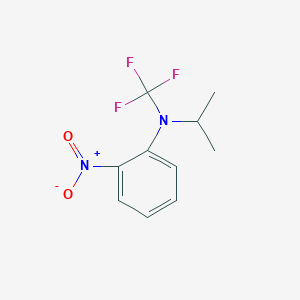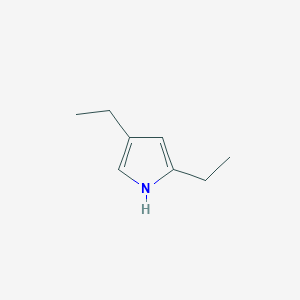
1H-Pyrrole, 2,4-diethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole, 2,4-diethyl- is a heterocyclic organic compound with the molecular formula C8H13N. It is a derivative of pyrrole, where two ethyl groups are substituted at the 2nd and 4th positions of the pyrrole ring. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 2,4-diethyl- can be synthesized through various methods. One common method involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines in the presence of a catalyst such as iron(III) chloride . Another method involves the condensation of carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .
Industrial Production Methods: Industrial production of pyrroles often involves catalytic processes. For instance, a manganese complex can catalyze the conversion of primary diols and amines to pyrroles in the absence of organic solvents . This method is environmentally friendly as it produces water and molecular hydrogen as by-products.
化学反応の分析
Types of Reactions: 1H-Pyrrole, 2,4-diethyl- undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized using reagents like copper(II) and air.
Reduction: Reduction reactions can be carried out using hydrogenation methods.
Substitution: Pyrroles react with halogenating agents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidation: Copper(II) and air are common oxidizing agents.
Substitution: Halogenating agents like NCS and NBS are used for substitution reactions.
Major Products:
Oxidation: Oxidized pyrrole derivatives.
Substitution: Halogenated pyrrole derivatives.
科学的研究の応用
1H-Pyrrole, 2,4-diethyl- has various applications in scientific research:
作用機序
The mechanism of action of 1H-Pyrrole, 2,4-diethyl- involves its interaction with molecular targets and pathways. Pyrroles can act as inhibitors of enzymes and receptors, affecting various biological processes. For example, pyrrole derivatives have been shown to inhibit kinase activity, which is crucial in cell signaling pathways .
類似化合物との比較
- 1H-Pyrrole, 2,4-dimethyl-
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
Comparison: 1H-Pyrrole, 2,4-diethyl- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to 1H-Pyrrole, 2,4-dimethyl-, the ethyl groups in 1H-Pyrrole, 2,4-diethyl- provide different steric and electronic effects, potentially leading to distinct chemical and biological properties .
特性
CAS番号 |
90154-78-2 |
|---|---|
分子式 |
C8H13N |
分子量 |
123.20 g/mol |
IUPAC名 |
2,4-diethyl-1H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-3-7-5-8(4-2)9-6-7/h5-6,9H,3-4H2,1-2H3 |
InChIキー |
SFAFICKQFNSRHC-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CN1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


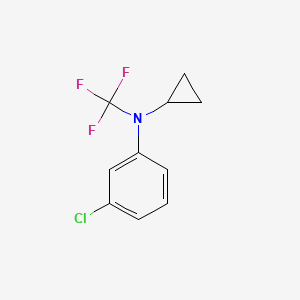
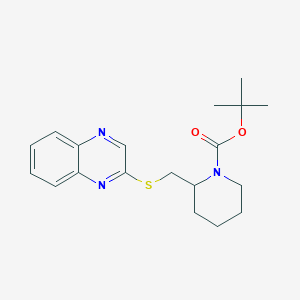
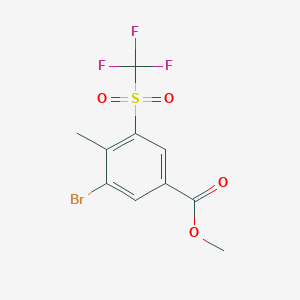
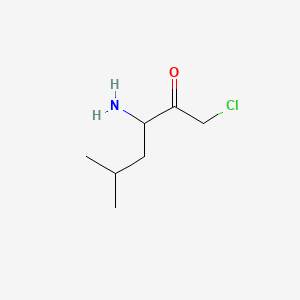
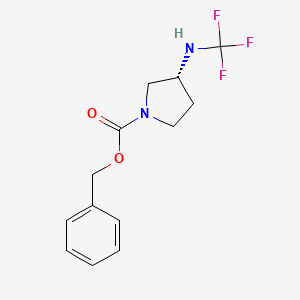
![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13971210.png)
